molecular formula C14H12O5 B508038 Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate CAS No. 438220-03-2

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B508038
CAS No.: 438220-03-2
M. Wt: 260.24g/mol
InChI Key: FTSWJSSQKLJWGH-UHFFFAOYSA-N
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Description

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C14H12O5 and a molecular weight of 260.24 g/mol . It is a heterocyclic compound containing a furan ring substituted with a formylphenoxy group and a carboxylate ester group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfuran-2-carboxylate with 3-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid.

    Reduction: Methyl 5-[(3-hydroxymethylphenoxy)methyl]furan-2-carboxylate.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The formyl group may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluoro and nitro group on the phenyl ring.

    Methyl 5-(3-aminophenyl)furan-2-carboxylate: Features an amino group on the phenyl ring.

Uniqueness

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This compound’s specific substitution pattern on the furan ring also differentiates it from other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-17-14(16)13-6-5-12(19-13)9-18-11-4-2-3-10(7-11)8-15/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSWJSSQKLJWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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